

O-Desmethyl Apixaban: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *O*-Desmethyl apixaban

Cat. No.: B194347

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Abstract

O-Desmethyl apixaban, the primary active metabolite of the direct Factor Xa inhibitor apixaban, is a critical compound for comprehensive pharmacokinetic and metabolic studies in drug development. This technical guide provides a detailed overview of a proposed synthetic route for **O-Desmethyl apixaban**, alongside established methodologies for its characterization. The document outlines experimental protocols for synthesis, purification, and analytical characterization using modern chromatographic and spectroscopic techniques. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and replication by researchers in the field.

Introduction

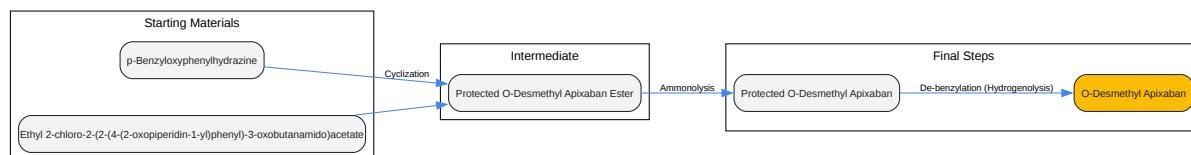
Apixaban is an oral, direct, and highly selective inhibitor of coagulation Factor Xa, widely prescribed for the prevention and treatment of thromboembolic diseases.^[1] The biotransformation of apixaban in humans primarily occurs via oxidation, with O-demethylation of the p-methoxyphenyl moiety being a major metabolic pathway.^[2] This process yields **O-Desmethyl apixaban** (1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a pharmacologically active metabolite. The synthesis and characterization of this metabolite are essential for various aspects of drug development, including metabolite identification, safety assessment, and the development of analytical methods for pharmacokinetic studies.

This guide details a proposed synthetic pathway for **O-Desmethyl apixaban**, leveraging established synthetic strategies for apixaban and its analogs. Furthermore, it provides a comprehensive overview of the analytical techniques and protocols required for the thorough characterization of the synthesized compound.

Proposed Synthesis of O-Desmethyl Apixaban

While a specific, publicly detailed synthesis of **O-Desmethyl apixaban** is not readily available in the literature, a plausible synthetic route can be proposed based on the well-documented synthesis of apixaban. The core of this strategy involves the substitution of the p-methoxyphenylhydrazine starting material with a protected p-hydroxyphenylhydrazine derivative. A benzyl protecting group is suggested here due to its relative stability and ease of removal under standard hydrogenolysis conditions.

Proposed Synthetic Scheme



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Caption: Proposed synthesis pathway for **O-Desmethyl apixaban**.

Experimental Protocols

Step 1: Synthesis of Protected O-Desmethyl Apixaban Ester

- To a solution of p-benzylxyphenylhydrazine in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a base such as triethylamine or diisopropylethylamine.

- Cool the mixture to 0-5 °C.
- Slowly add a solution of ethyl 2-chloro-2-(2-(4-(2-oxopiperidin-1-yl)phenyl)-3-oxobutanamido)acetate in the same solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the protected **O-Desmethyl apixaban** ester.

Step 2: Ammonolysis

- Dissolve the protected **O-Desmethyl apixaban** ester in a suitable solvent such as methanol or ethanol.
- Saturate the solution with ammonia gas at 0 °C, or use a solution of ammonia in methanol.
- Transfer the solution to a sealed pressure vessel and heat to 80-100 °C for 12-24 hours.
- Monitor the reaction by TLC or HPLC.
- After completion, cool the reaction mixture and concentrate under reduced pressure.
- The resulting crude protected **O-Desmethyl apixaban** can be purified by recrystallization or column chromatography.

Step 3: Deprotection (Hydrogenolysis)

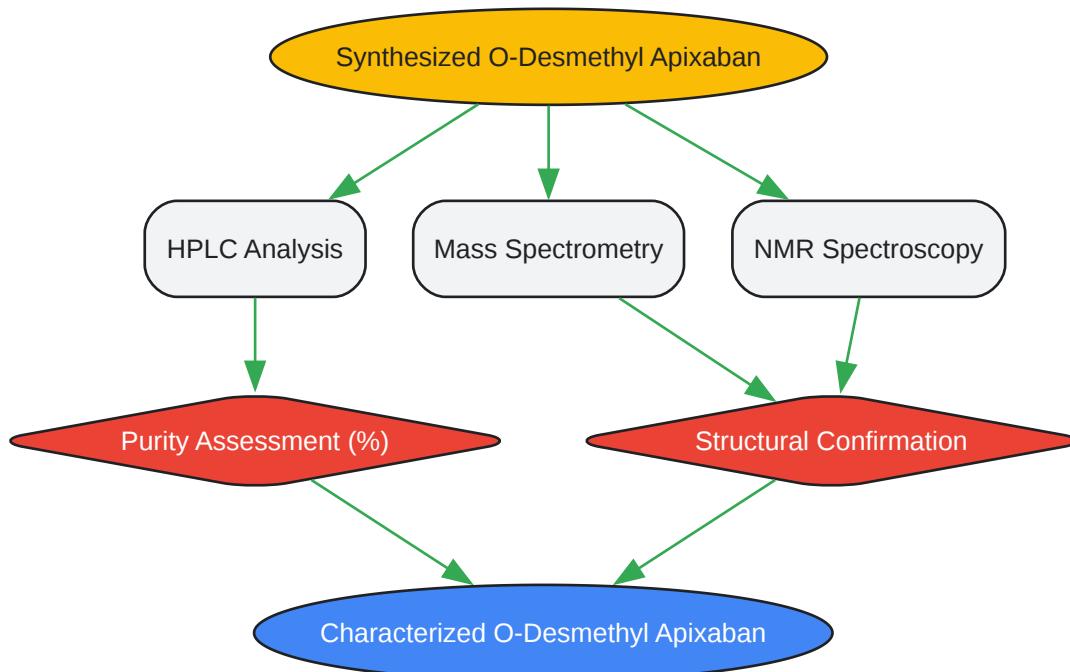
- Dissolve the protected **O-Desmethyl apixaban** in a suitable solvent like ethanol, methanol, or ethyl acetate.

- Add a palladium on carbon catalyst (5-10% Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
- Stir vigorously for 4-12 hours, monitoring the reaction by TLC or HPLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude **O-Desmethyl apixaban**.
- Purify the final product by recrystallization or preparative HPLC.

Characterization of O-Desmethyl Apixaban

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized **O-Desmethyl apixaban**. The following analytical techniques are recommended.

Characterization Workflow



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Caption: Workflow for the characterization of synthesized **O-Desmethyl apixaban**.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of **O-Desmethyl apixaban** and for quantitative analysis. Several methods developed for apixaban and its impurities can be adapted.[3][4]

Table 1: HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	Phosphate buffer (pH 3.0-4.0) or 0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile or Methanol
Gradient	Optimized for separation of starting materials, intermediates, and product
Flow Rate	1.0 mL/min
Column Temperature	25-30 °C
Detection	UV at approximately 280 nm
Injection Volume	10-20 μ L

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **O-Desmethyl apixaban**. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and elemental composition.

Table 2: Mass Spectrometry Data

Parameter	Expected Value
Chemical Formula	C ₂₄ H ₂₃ N ₅ O ₄ [5]
Molecular Weight	445.47 g/mol [5]
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Expected [M+H] ⁺	m/z 446.1772

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **O-Desmethyl apixaban**. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

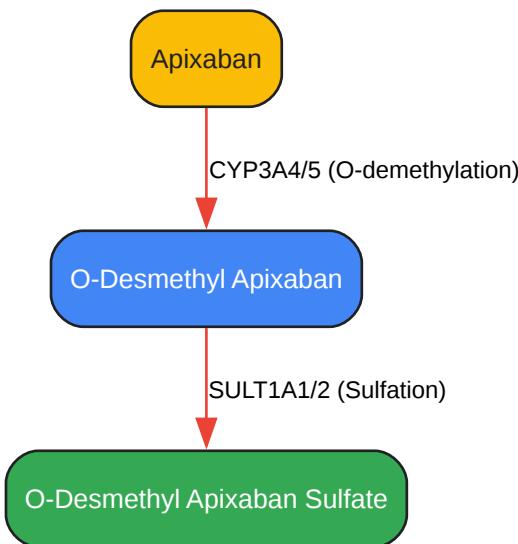
Protons	Expected Chemical Shift (ppm)
Aromatic protons	6.8 - 7.8
-CH ₂ -CH ₂ - (piperidone ring)	1.8 - 2.5
-CH ₂ - (piperidone ring, adjacent to N)	3.5 - 3.7
-CH ₂ - (tetrahydropyridine ring)	2.9 - 3.3 and 4.0 - 4.2
-NH ₂ (carboxamide)	7.0 - 7.5 (broad singlets)
-OH (phenolic)	9.5 - 10.5 (broad singlet)

Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atoms	Expected Chemical Shift (ppm)
Carbonyl carbons (amide and lactam)	160 - 175
Aromatic carbons	115 - 160
Aliphatic carbons	20 - 60

Apixaban Metabolism and the Role of O-Desmethyl Apixaban

Understanding the metabolic pathway of apixaban provides context for the importance of its O-desmethylated metabolite. Apixaban is metabolized primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor.



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Caption: Major metabolic pathway of apixaban.

The O-demethylation of apixaban to **O-Desmethyl apixaban** is a key step, and this metabolite is subsequently sulfated to form **O-Desmethyl apixaban** sulfate, which is a major circulating metabolite in humans.^[2]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of **O-Desmethyl apixaban**. While a publicly available, detailed synthetic protocol is lacking, the proposed route, based on established apixaban synthesis, offers a viable starting point for researchers. The detailed characterization methodologies, including HPLC, MS, and NMR, provide the necessary tools to confirm the identity and purity of the synthesized compound. This information is invaluable for professionals in drug development

and related fields who require a thorough understanding and a reliable source of this critical apixaban metabolite.

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